1-Benzofuran-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzofuran-3-sulfonyl fluoride is a chemical compound with the molecular formula C8H5FO3S. It is characterized by a benzofuran ring substituted with a sulfonyl fluoride group at the 3-position.
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of biological targets.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
One common method is the reaction of benzofuran with sulfonyl chloride in the presence of a base, followed by fluorination using a fluorinating agent such as sulfur tetrafluoride . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzofuran-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinates.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzofuran-3-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibitors, particularly those targeting sulfonyl fluoride-sensitive enzymes.
Industrial Applications: Its derivatives are used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Benzofuran-3-sulfonyl fluoride can be compared with other sulfonyl fluoride-containing compounds, such as:
Benzofuran-2-sulfonyl fluoride: Similar structure but with the sulfonyl fluoride group at the 2-position.
Benzothiophene-3-sulfonyl fluoride: Contains a benzothiophene ring instead of a benzofuran ring.
Phenylsulfonyl fluoride: Lacks the benzofuran ring but contains the sulfonyl fluoride group on a phenyl ring
These compounds share similar reactivity due to the presence of the sulfonyl fluoride group but differ in their biological activities and applications due to variations in their core structures.
Properties
IUPAC Name |
1-benzofuran-3-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMQIMVYJFHMKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.